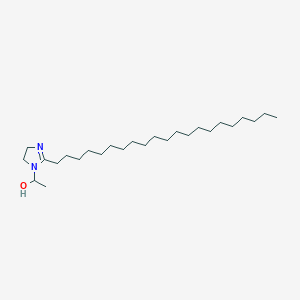
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound belonging to the imidazoline family. Imidazolines are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by a long henicosyl chain attached to the imidazoline ring, along with a hydroxyethyl group. Imidazolines are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a long-chain fatty acid with diethylenetriamine to form an intermediate, which is then cyclized to produce the imidazoline ring. The hydroxyethyl group can be introduced through subsequent reactions involving ethylene oxide or similar reagents. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazoline ring can be reduced to form imidazolidines.
Substitution: The long henicosyl chain can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Medicine: Imidazolines are explored for their potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of corrosion inhibitors, lubricants, and detergents.
Wirkmechanismus
The mechanism of action of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with molecular targets such as cell membranes and enzymes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the imidazoline ring can interact with specific enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol can be compared with other imidazoline derivatives, such as:
1-(1-Hydroxyethyl)-2-octadecyl-2-imidazoline: Similar structure but with a shorter alkyl chain.
1-(1-Hydroxyethyl)-2-tetradecyl-2-imidazoline: Even shorter alkyl chain, leading to different physicochemical properties.
1-(1-Hydroxyethyl)-2-hexadecyl-2-imidazoline: Intermediate chain length, used in similar applications but with varying efficiency. The uniqueness of this compound lies in its long henicosyl chain, which imparts distinct properties such as enhanced hydrophobicity and surface activity.
Eigenschaften
CAS-Nummer |
39957-00-1 |
|---|---|
Molekularformel |
C26H52N2O |
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
1-(2-henicosyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C26H52N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27-23-24-28(26)25(2)29/h25,29H,3-24H2,1-2H3 |
InChI-Schlüssel |
JYFKEXZEVKCZDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NCCN1C(C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NCCN1C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















